molecular formula C19H15FN4O2 B11287645 N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11287645
M. Wt: 350.3 g/mol
InChI Key: IASUJJYENVWZQP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorobenzyl group and the pyrrolopyrimidine core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. The reaction conditions often include the use of strong bases and high temperatures.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions. This step may require the use of specific catalysts and controlled reaction conditions to ensure the selective introduction of the fluorobenzyl group.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to the presence of the fluorobenzyl group, which enhances its biological activity and selectivity. The specific arrangement of functional groups in this compound contributes to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15FN4O2/c1-23-15(18(25)21-11-12-5-7-13(20)8-6-12)10-14-17(23)22-16-4-2-3-9-24(16)19(14)26/h2-10H,11H2,1H3,(H,21,25)

InChI Key

IASUJJYENVWZQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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